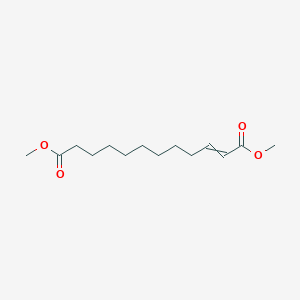

Dimethyl dodecenediate

Description

Contextualization within Dicarboxylic Acid Ester Chemistry

Dicarboxylic acid esters are a well-established class of compounds with broad industrial applications, notably as plasticizers, lubricants, and monomers for polyesters and polyamides. researchgate.netroutledge.comgoogle.com These esters are characterized by the presence of two ester functional groups, which can undergo various chemical transformations, including hydrolysis, transesterification, and amidation, to produce a diverse array of derivatives.

Dimethyl dodecenedioate fits within this family as a long-chain unsaturated dicarboxylic acid ester. The presence of a carbon-carbon double bond within its backbone introduces a site of reactivity that is absent in its saturated counterparts, such as dimethyl dodecanedioate. This unsaturation allows for a wider range of chemical modifications, including addition reactions, epoxidation, and polymerization through the double bond, thereby expanding its potential applications beyond those of saturated diesters.

Significance in Organic Synthesis and Advanced Materials Precursor Development

The primary significance of dimethyl dodecenedioate in organic synthesis lies in its role as a precursor to dodecanedioic acid (DDDA), a key monomer in the production of high-performance polymers like Nylon 6,12. researchgate.netgoogle.com The synthesis of dimethyl dodecenedioate is often an intermediate step in the bio-based production of DDDA, where it is subsequently hydrogenated to yield the saturated diacid. researchgate.netgoogle.com

The olefin metathesis reaction, a Nobel Prize-winning technology, has become a cornerstone in the synthesis of dimethyl dodecenedioate from renewable resources. core.ac.uknih.gov This reaction allows for the efficient conversion of unsaturated fatty acid esters, such as methyl oleate (B1233923) derived from vegetable oils, into long-chain unsaturated diesters like dimethyl dodecenedioate. routledge.comuva.nl This bio-based route presents a more sustainable alternative to traditional petrochemical methods for producing DDDA and other long-chain dicarboxylic acids.

Beyond its role as a precursor to DDDA, the inherent structure of dimethyl dodecenedioate makes it a promising monomer for the direct synthesis of advanced materials. The presence of both ester and alkene functionalities allows for its potential use in the creation of unsaturated polyesters. These polymers can be further modified or cross-linked through the double bonds in the polymer backbone to create thermosetting resins with tailored properties.

Current Research Landscape and Emerging Academic Interests

Current research on dimethyl dodecenedioate and related long-chain unsaturated diesters is largely driven by the principles of green chemistry and the desire to develop sustainable materials from renewable resources. A significant area of academic interest is the optimization of its synthesis, particularly through olefin metathesis. Researchers are exploring various catalysts, including Grubbs-type ruthenium catalysts, and reaction conditions to improve the efficiency and selectivity of the metathesis of bio-based feedstocks. routledge.comuva.nl

Another emerging area of interest is the direct polymerization of unsaturated diesters like dimethyl dodecenedioate to create novel polyesters. core.ac.uk These bio-based polyesters are being investigated for a range of applications, from biodegradable plastics to advanced functional materials. The ability to control the properties of these polymers by varying the structure of the diol co-monomer and by post-polymerization modification of the double bonds is a key focus of current studies.

The table below provides a summary of common synthetic routes to long-chain unsaturated diesters, including dimethyl dodecenedioate.

| Synthetic Route | Starting Materials | Key Features | Reference(s) |

| Olefin Metathesis | Unsaturated fatty acid esters (e.g., methyl oleate) | Atom-economical, utilizes renewable feedstocks, catalyzed by transition metals (e.g., Ruthenium). | routledge.comcore.ac.ukuva.nl |

| Cross-Metathesis | Unsaturated fatty acid esters and other olefins | Allows for the introduction of different functional groups and chain lengths. | uva.nl |

| Fermentation & Chemical Conversion | Bio-based sugars | Multi-step process involving fermentation to produce intermediates like muconic acid, followed by chemical transformations. | researchgate.netgoogle.com |

Unaddressed Research Questions and Future Scholarly Directions

Despite the growing interest in dimethyl dodecenedioate, several research questions remain unanswered, paving the way for future scholarly investigations. A primary area for future research is the in-depth characterization of polymers derived directly from dimethyl dodecenedioate. While its potential as a monomer is recognized, detailed studies on the physical, mechanical, and thermal properties of these novel polyesters are limited.

Furthermore, the exploration of the reactivity of the double bond in the polymer backbone for creating functional materials is a promising avenue for future work. This could include the development of self-healing polymers, stimuli-responsive materials, or advanced composites.

Another key research direction is the development of more sustainable and efficient catalytic systems for the synthesis of dimethyl dodecenedioate. This includes the design of catalysts that can operate under milder conditions, are more tolerant to impurities in bio-based feedstocks, and can be easily recovered and reused.

Finally, a comprehensive life cycle assessment of the production of dimethyl dodecenedioate and its derived polymers from various bio-based feedstocks is needed to fully evaluate its environmental benefits compared to petroleum-based alternatives.

The table below outlines potential areas for future research on dimethyl dodecenedioate.

| Research Area | Key Questions | Potential Impact |

| Polymer Synthesis and Characterization | What are the detailed properties of polyesters synthesized directly from dimethyl dodecenedioate? How do these properties compare to existing bio-based and petroleum-based polymers? | Development of new biodegradable and high-performance materials. |

| Functional Material Development | How can the double bond in the polymer backbone be utilized for post-polymerization modifications to create functional materials? | Creation of smart materials with applications in coatings, adhesives, and biomedical devices. |

| Catalysis and Process Optimization | Can more efficient, robust, and recyclable catalysts be developed for the synthesis of dimethyl dodecenedioate? | Improved economic viability and sustainability of the production process. |

| Sustainability Assessment | What is the overall environmental footprint of producing and using materials derived from dimethyl dodecenedioate? | Informed decision-making for the adoption of these new bio-based materials. |

Structure

3D Structure

Properties

CAS No. |

13038-20-5 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

dimethyl dodec-2-enedioate |

InChI |

InChI=1S/C14H24O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h9,11H,3-8,10,12H2,1-2H3 |

InChI Key |

XKZYDAGFYXSVFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCC=CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl Dodecenediate and Its Stereoisomers

Chemo- and Regioselective Esterification Pathways

The selective esterification of dicarboxylic acids, such as dodecenedioic acid, is crucial to prevent the formation of oligomeric or polymeric byproducts. Achieving high chemo- and regioselectivity is paramount for maximizing the yield of the desired dimethyl ester.

The esterification of dodecanedioic acid and its derivatives is a foundational method for the synthesis of dimethyl dodecenedioate. Traditional methods often involve the reaction of the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. However, controlling the reaction to selectively produce the dimethyl ester without the formation of the monoester or polyesters requires careful optimization of reaction conditions.

Direct esterification of dodecenedioic acid with methanol is an atom-economical approach, with water as the only byproduct. youtube.com The key to a successful direct esterification lies in the selection of an appropriate catalytic system and the efficient removal of water to drive the equilibrium towards product formation. chemguide.co.uk

A variety of catalysts have been explored for direct esterification reactions. While traditional mineral acids like sulfuric acid are effective, they can lead to side reactions and pose challenges in terms of separation and corrosion. khanacademy.org To overcome these limitations, solid acid catalysts and organometallic catalysts have been investigated. For instance, a study on the direct condensation of benzoic acid and 2-phenylethanol (B73330) found that TiO(acac)2 was a highly efficient and water-tolerant catalyst, demonstrating high chemoselectivity for a range of acid and alcohol substrates. nih.gov Such catalytic systems offer advantages in terms of reusability and reduced environmental impact.

| Catalyst System | Substrates | Key Findings |

| TiO(acac)2 | Benzoic acid and 2-phenylethanol | Efficient and water-tolerant catalyst for direct esterification with high chemoselectivity. nih.gov |

| Sulfuric Acid | General carboxylic acids and alcohols | Effective but can lead to side reactions and separation challenges. chemguide.co.ukkhanacademy.org |

Innovative Synthetic Routes via Olefin Metathesis and Advanced Coupling Reactions

Olefin metathesis has emerged as a powerful tool for the synthesis of unsaturated dicarboxylic acids and their esters from renewable feedstocks. d-nb.infoscielo.br This approach offers a direct route to dodecenedioic acid derivatives from readily available unsaturated fatty acids like oleic acid.

The self-metathesis of oleic acid esters, for example, can yield 9-octadecene-1,18-dicarboxylates. d-nb.info While this produces a longer chain than dodecenedioate, the principle can be adapted. A more targeted approach involves the cross-metathesis of a shorter chain unsaturated fatty acid ester with a functionalized olefin. For instance, the cross-metathesis of oleic acid with hex-3-enedioic acid can produce unsaturated dicarboxylic acids with adjustable chain lengths. nih.gov

The choice of catalyst is critical for the success of olefin metathesis. Second-generation Grubbs catalysts are often employed for their high activity and functional group tolerance. researchgate.net The reaction proceeds by the cleavage and reformation of carbon-carbon double bonds, leading to a statistical distribution of products. Subsequent hydrogenation of the resulting unsaturated diester can produce the corresponding saturated compound if desired.

| Metathesis Strategy | Feedstock | Products | Catalyst |

| Self-metathesis | Oleic acid esters | 9-Octadecene-1,18-dicarboxylates and 9-octadecene | Grubbs-type catalysts |

| Isomerizing self-metathesis | Oleic acid | Unsaturated mono- and dicarboxylates | [Pd(μ-Br)(t)Bu3P]2 and NHC-indylidene ruthenium complexes nih.gov |

| Cross-metathesis | Oleic acid and ethylene | Olefin blends with shorter chain lengths | Ruthenium-based catalysts nih.gov |

Green Chemistry Principles in Dimethyl Dodecenedioate Synthesis

The application of green chemistry principles to the synthesis of dimethyl dodecenedioate aims to reduce the environmental impact of the production process through the use of renewable feedstocks, safer solvents, and more efficient catalytic systems.

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs). rsc.orgnih.gov The direct reaction of dicarboxylic acids with alcohols can often be carried out under solvent-free conditions, particularly when using solid catalysts or microwave irradiation to facilitate the reaction. For example, the synthesis of symmetric methylene (B1212753) diesters has been achieved in high yields by reacting aromatic carboxylates with dihaloalkanes under solvent-free conditions. rsc.orgnih.gov

Biocatalysis, particularly the use of lipases, presents a highly selective and environmentally benign alternative for ester synthesis. nih.gov Immobilized lipases, such as those from Candida antarctica (Novozym 435), are widely used for the esterification of dicarboxylic acids. nih.gov These enzymes operate under mild conditions and exhibit high chemo- and regioselectivity, minimizing the formation of byproducts. The immobilization of lipases on supports like chitosan/graphene oxide beads can enhance their stability and reusability, making the process more economically viable. nih.gov

| Green Synthesis Approach | Key Features | Example |

| Solvent-Free Synthesis | Eliminates the use of volatile organic solvents, reducing waste and environmental impact. rsc.orgnih.gov | Direct reaction of aromatic carboxylates with 1,n-dihaloalkanes. rsc.orgnih.gov |

| Biocatalysis (Lipases) | High selectivity, mild reaction conditions, and reduced byproduct formation. nih.gov | Esterification of lauric acid and oleyl alcohol using immobilized Candida rugosa lipase. nih.gov |

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. youtube.com Direct esterification and olefin metathesis reactions can exhibit high atom economy. In direct esterification, the only byproduct is water. youtube.com Olefin metathesis can also be highly atom-economical, particularly in self-metathesis reactions where all atoms of the reactant are incorporated into the products.

Waste minimization strategies focus on reducing the generation of waste throughout the synthetic process. This includes the use of catalytic rather than stoichiometric reagents, the selection of reactions that minimize byproduct formation, and the recycling of catalysts and solvents where possible. The use of heterogeneous catalysts, such as solid acids or immobilized enzymes, simplifies product purification and allows for catalyst recycling, thereby reducing waste.

Stereocontrolled Synthesis and Isomeric Purity Considerations

The ability to selectively synthesize a specific geometric isomer of dimethyl dodecenedioate is paramount for ensuring the desired material properties and reactivity in its subsequent applications. Isomeric purity, the ratio of the desired isomer to other isomers, is a key parameter that is carefully controlled and quantified during and after the synthesis.

Accessing Specific Geometric Isomers (e.g., (Z)- or (E)-Dimethyl Dodecenediate)

The synthesis of specific geometric isomers of dimethyl dodecenedioate, namely the (Z)- and (E)-isomers, can be achieved through various stereoselective chemical reactions. Two of the most powerful and widely employed methods are olefin metathesis and the Wittig reaction. The choice of catalyst and reaction conditions in olefin metathesis, or the nature of the ylide in the Wittig reaction, are crucial determinants of the final isomeric ratio.

Olefin Metathesis:

Olefin metathesis is a catalytic reaction that involves the cutting and reorganizing of carbon-carbon double bonds. wikipedia.orglibretexts.org For the synthesis of dimethyl dodecenedioate, a self-metathesis reaction of a suitable precursor, such as methyl 7-octenoate, or a cross-metathesis reaction can be employed. The stereochemical outcome of the reaction is highly dependent on the nature of the metal catalyst used.

Z-Selective Metathesis: The development of ruthenium and molybdenum-based catalysts has enabled high selectivity for the formation of (Z)-alkenes. wikipedia.org These catalysts are designed to favor a specific orientation of the reacting molecules in the transition state, leading to the preferential formation of the cis-isomer. For instance, certain molybdenum-based catalysts have demonstrated the ability to produce disubstituted alkenes with greater than 98% Z-selectivity. wikipedia.org While a specific application to dimethyl dodecenedioate is not extensively documented in readily available literature, the principles of Z-selective metathesis are broadly applicable to long-chain unsaturated esters.

E-Selective Metathesis: Achieving high E-selectivity in olefin metathesis can be more challenging as the E-isomer is often the thermodynamically more stable product, and many catalysts will eventually lead to a mixture favoring this isomer. However, specific catalyst systems have been developed to enhance the kinetic formation of the E-isomer.

A prominent example of a related long-chain unsaturated diester synthesis is the homo-olefin metathesis of methyl oleate (B1233923) to produce dimethyl 9-octadecenedioate using a Grubbs II catalyst. This reaction highlights the feasibility of using metathesis for the synthesis of such molecules from renewable resources.

Wittig Reaction:

The Wittig reaction is a classical and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.commasterorganicchemistry.com The stereoselectivity of the Wittig reaction is largely influenced by the nature of the ylide:

Non-stabilized Ylides: These ylides, which lack an electron-withdrawing group on the carbanionic carbon, typically lead to the formation of (Z)-alkenes with high selectivity. wikipedia.org The reaction proceeds through a kinetically controlled pathway involving an early transition state.

Stabilized Ylides: Ylides that are stabilized by an adjacent electron-withdrawing group (e.g., an ester group) generally favor the formation of (E)-alkenes. organic-chemistry.org This is because the reaction is thermodynamically controlled and proceeds through a more stable, reversible intermediate.

For the synthesis of dimethyl dodecenedioate, a Wittig reaction could be envisioned between an appropriate aldehyde-ester and a phosphorus ylide. By carefully selecting the ylide and reaction conditions, the stereochemical outcome can be directed towards either the (Z) or (E) isomer.

The following table summarizes the general approaches for accessing specific geometric isomers of dimethyl dodecenedioate:

| Isomer | Synthetic Method | Key Reagents/Catalysts | General Principle |

| (Z)-Dimethyl Dodecenedioate | Olefin Metathesis | Z-selective Ru or Mo catalysts | Catalytic cycle favors the formation of the cis-alkene. |

| Wittig Reaction | Non-stabilized phosphorus ylide | Kinetically controlled reaction pathway leads to the Z-isomer. | |

| (E)-Dimethyl Dodecenedioate | Olefin Metathesis | E-selective catalysts or thermodynamic equilibration | Catalyst design or reaction conditions favor the more stable trans-alkene. |

| Wittig Reaction | Stabilized phosphorus ylide | Thermodynamically controlled reaction pathway leads to the E-isomer. |

Isomeric Purity Considerations:

The determination of the isomeric purity of dimethyl dodecenedioate is crucial for quality control. The most common and powerful technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the vinylic protons (the hydrogens on the double bond) are different for the (Z) and (E) isomers. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the relative ratio of the two isomers can be accurately determined. Other analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) can also be employed to separate and quantify the isomers.

Mechanistic Investigations of Dimethyl Dodecenediate Organic Transformations

Reactions Involving the Carbon-Carbon Double Bond

The reactivity of the alkene functionality within the dimethyl dodecenedioate molecule is central to its synthetic utility. The following sections delve into the mechanisms of key addition reactions.

Hydrogenation: The conversion of the carbon-carbon double bond in dimethyl dodecenedioate to a single bond is achieved through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond, resulting in the formation of dimethyl dodecanedioate. The reaction is heterogeneous, taking place on the surface of a solid metal catalyst. libretexts.org

The mechanism begins with the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. libretexts.org The H-H bond is cleaved, and the hydrogen atoms bind to the metal surface. The alkene also complexes with the metal via its π-orbital. libretexts.org The reaction proceeds through the sequential transfer of two hydrogen atoms from the metal surface to the two carbons of the double bond. This typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond, as they are delivered from the solid catalyst surface. libretexts.orgyoutube.com The saturated product then diffuses away from the catalyst. libretexts.org

Table 1: Catalysts for Alkene Hydrogenation

| Catalyst | Description | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | A common and versatile heterogeneous catalyst where palladium is finely dispersed on activated carbon to maximize surface area. masterorganicchemistry.com | H₂ gas (from balloon pressure to high pressure), room temperature, various solvents (e.g., ethanol, ethyl acetate). masterorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | Known as Adams' catalyst, it is reduced in situ by hydrogen to form active platinum metal. libretexts.org | H₂ gas, room temperature, typically in solvents like acetic acid or ethanol. libretexts.org |

| Raney Nickel (Raney Ni) | A finely powdered nickel-aluminium alloy treated with concentrated sodium hydroxide (B78521) to create a high surface area, porous nickel catalyst. | H₂ gas, often requires elevated temperature and pressure compared to Pd or Pt. |

Hydroformylation: Also known as the oxo process, hydroformylation is an important industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. wikipedia.orglibretexts.org When applied to dimethyl dodecenedioate, this atom-economical reaction yields aldehyde derivatives. acs.org The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium, under high pressures of carbon monoxide (CO) and hydrogen (syngas). wikipedia.orgslideshare.net

The generally accepted mechanism for a cobalt-catalyzed hydroformylation starts with the formation of the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄). libretexts.org The key steps are:

Olefin Coordination: The alkene (dimethyl dodecenedioate) coordinates to the cobalt center, replacing a CO ligand. libretexts.org

Migratory Insertion: The alkene inserts into the cobalt-hydride bond. This step determines the regioselectivity, as it can form either a linear or a branched alkyl-cobalt complex. wikipedia.orglibretexts.org For an unsymmetrical alkene like dimethyl dodecenedioate, this results in two isomeric products.

CO Insertion: A molecule of CO inserts into the carbon-cobalt bond, forming an acyl-cobalt complex. wikipedia.org

Hydrogenolysis: The acyl-cobalt complex reacts with H₂ (or another HCo(CO)₄ molecule) to release the aldehyde product and regenerate the catalyst. wikipedia.org

Regioselectivity (the ratio of linear to branched aldehydes) is influenced by factors like catalyst type, ligand steric bulk, temperature, and CO pressure. wikipedia.orgethz.ch For instance, low CO pressure and high temperatures can favor isomerization, potentially leading to more linear products, which are often more desirable. ethz.ch

Halogenation: The addition of elemental halogens (e.g., Br₂, Cl₂) across the double bond of dimethyl dodecenedioate proceeds via an electrophilic addition mechanism. The π-bond of the alkene acts as a nucleophile, attacking the halogen molecule. This induces a dipole in the halogen, leading to the formation of a three-membered cyclic halonium ion intermediate. The second halide ion, now acting as a nucleophile, attacks one of the carbons of the cyclic intermediate from the opposite side. This backside attack results in the anti-addition of the two halogen atoms across the former double bond.

Hydrohalogenation: The reaction of dimethyl dodecenedioate with hydrogen halides (HX, such as HBr or HCl) is another example of electrophilic addition. pressbooks.pub The mechanism occurs in two steps:

Protonation and Carbocation Formation: The alkene's π-bond attacks the electrophilic hydrogen of the HX molecule. masterorganicchemistry.com This breaks the H-X bond and forms a new C-H bond. The other carbon of the original double bond becomes a carbocation intermediate. pressbooks.pub For an unsymmetrical alkene, this step follows Markovnikov's rule, which states that the hydrogen adds to the carbon atom that already has the greater number of hydrogen atoms, thus forming the more stable (more substituted) carbocation. masterorganicchemistry.comausetute.com.au

Nucleophilic Attack: The resulting halide ion (X⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product. pressbooks.pub

Due to the formation of a planar carbocation intermediate, the halide can attack from either face, potentially leading to a mixture of stereoisomers if new chiral centers are created.

Epoxidation: The conversion of the alkene in dimethyl dodecenedioate to an epoxide (a three-membered ring containing an oxygen atom) is a valuable transformation. A common method involves using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com The oxygen atom furthest from the carbonyl group of the peroxy acid is electrophilic and is transferred to the alkene's double bond. youtube.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. youtube.com Another effective reagent is dimethyldioxirane (B1199080) (DMDO), which also operates via a concerted oxygen transfer mechanism and produces only acetone (B3395972) as a byproduct. youtube.comwikipedia.org

Dihydroxylation: This reaction converts the double bond into a vicinal diol (two hydroxyl groups on adjacent carbons). wikipedia.org The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: This pathway adds both hydroxyl groups to the same face of the double bond. It can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgyoutube.com The mechanism with OsO₄ involves a [3+2] cycloaddition to form a cyclic osmate ester intermediate. organic-chemistry.org This intermediate is then hydrolyzed (e.g., with sodium bisulfite or N-methylmorpholine N-oxide) to cleave the Os-O bonds, yielding the syn-diol and regenerating the osmium catalyst. wikipedia.orgorganic-chemistry.org

Anti-dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is typically achieved in a two-step process: first, epoxidation of the alkene (as described above), followed by acid-catalyzed ring-opening of the epoxide. youtube.com The acid protonates the epoxide oxygen, and a water molecule then acts as a nucleophile, attacking one of the epoxide carbons in a backside (Sₙ2-like) attack, leading to the anti-diol.

The double bond in dimethyl dodecenedioate allows it to function as a dienophile in a Diels-Alder reaction. wikipedia.org The Diels-Alder is a [4+2] cycloaddition, a powerful reaction that forms a six-membered ring by reacting a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). sigmaaldrich.comorganic-chemistry.org

The reaction is a concerted, pericyclic process that occurs through a single cyclic transition state. wikipedia.orgyoutube.com The efficiency of the reaction is governed by frontier molecular orbital (FMO) theory, which requires the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The rate of the reaction is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgyoutube.com The two ester groups (-COOCH₃) on dimethyl dodecenedioate are electron-withdrawing, making it a moderately activated dienophile for a normal-demand Diels-Alder reaction. The reaction is highly stereospecific, with the stereochemistry of both the diene and the dienophile being preserved in the resulting cyclohexene (B86901) product.

Reactivity of the Ester Functionalities

Beyond the alkene, the two methyl ester groups offer sites for further chemical modification.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For dimethyl dodecenedioate, this would involve reacting it with another alcohol (R'-OH) to produce a new diester and methanol (B129727). The reaction is reversible and typically requires a catalyst to proceed at a reasonable rate. researchgate.netmatec-conferences.org Both acid and base catalysts are effective.

The mechanism proceeds through nucleophilic acyl substitution.

Base-catalyzed mechanism: A strong base (e.g., sodium methoxide) deprotonates the incoming alcohol to form a more potent nucleophile, an alkoxide (R'O⁻). This alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the original methoxide (B1231860) leaving group (CH₃O⁻), which is subsequently protonated by the solvent to regenerate the catalyst.

Acid-catalyzed mechanism: An acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. The incoming alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of methanol is eliminated, and deprotonation of the new ester yields the final product and regenerates the acid catalyst.

Table 2: Illustrative Kinetic Parameters for Transesterification Reactions (Note: Data is for analogous systems, as specific kinetic data for dimethyl dodecenedioate is not readily available. This table serves to illustrate typical values.)

| Reaction System | Catalyst | Apparent Activation Energy (Ea) | Reaction Order | Reference |

|---|---|---|---|---|

| Palm Oil + Dimethyl Carbonate | KOH | 79.1 kJ/mol | Pseudo first-order | nih.gov |

| Soybean Oil + Ethanol | DBU | 16.76 kJ/mol | 0.7 | researchgate.net |

| Propylene Carbonate + Ethanol | K₂CO₃ | 45.6 kJ/mol (forward, 1st step) | Reversible, consecutive | researchgate.net |

Amidation and Reduction of Ester Groups: Mechanistic Insights

The transformation of the ester functionalities of dimethyl dodecenedioate into amides and alcohols represents fundamental organic reactions with significant industrial implications, particularly in the synthesis of polyamides and diols.

The reduction of the ester groups of dimethyl dodecenedioate to yield 1,12-dodecanediol (B52552) is typically achieved through catalytic hydrogenation. While specific studies on dimethyl dodecenedioate are scarce, the mechanism can be inferred from extensive research on the hydrogenation of other diesters, such as dimethyl oxalate (B1200264). nih.govsc.eduresearchgate.net These reactions are commonly carried out using heterogeneous catalysts, often based on copper. nih.govsc.eduresearchgate.net The mechanism is believed to involve the following key steps:

Adsorption: Both hydrogen and the dimethyl dodecenedioate molecules adsorb onto the surface of the catalyst.

Hydrogen Dissociation: The hydrogen molecule dissociates into atomic hydrogen on the catalyst surface.

Stepwise Reduction: The ester group undergoes a stepwise reduction. The carbonyl group is first hydrogenated to a hemiacetal intermediate, which is then further hydrogenated to the corresponding primary alcohol. This process occurs at both ester functionalities.

Desorption: The final product, 1,12-dodecanediol, desorbs from the catalyst surface, regenerating the active sites for further reaction.

The efficiency and selectivity of this process are highly dependent on the catalyst composition, reaction temperature, and pressure.

A summary of analogous catalytic hydrogenation of dimethyl oxalate is presented in the table below:

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Diol (%) | Reference |

| Ag | SiO₂ | 220 | 1.5 | 77.8 | 89.3 (to methyl glycolate) | nih.gov |

| Cu | SBA-15 | Not Specified | Not Specified | High | High | sc.edu |

| Ru/Al₂O₃ | Al₂O₃ | 190 | 7 | ~100 | Not Specified | nih.gov |

| Cu | Defect-rich BN | 175 | Not Specified | 99.9 | 96.7 | researchgate.net |

This table presents data for the hydrogenation of analogous compounds due to the lack of specific data for dimethyl dodecenedioate.

Polymerization Initiation Mechanisms

Dimethyl dodecenedioate, possessing both a carbon-carbon double bond and two ester functionalities, has the potential to undergo both radical and step-growth polymerization.

The carbon-carbon double bond in the backbone of dimethyl dodecenedioate allows for the theoretical possibility of radical polymerization. The initiation of this process would involve the generation of free radicals from an initiator molecule, which then add to the double bond of the monomer. Common initiators for radical polymerization include peroxides and azo compounds. The mechanism proceeds through the classical steps of initiation, propagation, and termination.

However, the presence of the long aliphatic chain and the two ester groups may introduce steric hindrance and influence the reactivity of the double bond. Studies on the radical polymerization of other unsaturated diesters, such as dimethyl itaconate, have demonstrated that polymerization is possible, though it can be influenced by factors like steric hindrance. nih.gov For instance, reverse atom transfer radical polymerization (RATRP) has been successfully employed for the controlled polymerization of dimethyl itaconate. nih.gov

Step-growth polymerization is a more probable and well-documented pathway for bifunctional molecules like dimethyl dodecenedioate. wikipedia.org This mechanism involves the reaction between the ester groups of dimethyl dodecenedioate and a suitable co-monomer, such as a diamine or a diol, to form polyesters or polyamides, respectively.

The mechanism of step-growth polymerization is characterized by the stepwise reaction between functional groups. wikipedia.org Initially, monomers react to form dimers, which then react to form trimers, and so on. The molecular weight of the polymer increases slowly until high conversions are reached. The kinetics of such polyesterification or polyamidation reactions can be influenced by the presence of a catalyst and the efficient removal of the condensation byproduct (e.g., methanol). libretexts.org

Oligomerization, the formation of low molecular weight polymers, is an inherent part of the initial stages of step-growth polymerization. By controlling the stoichiometry of the reactants or by introducing a monofunctional chain-stopper, the polymerization can be intentionally terminated at the oligomer stage. These oligomers can be valuable as prepolymers for the synthesis of more complex macromolecular architectures.

A general representation of the Carothers' equation, which relates the number average degree of polymerization (DPn) to the conversion (p) in a step-growth polymerization, is given by:

DPn = 1 / (1 - p)

This equation highlights the necessity of achieving very high conversions to obtain high molecular weight polymers. wikipedia.org

Advanced Applications and Derivatization in Materials Science and Polymer Chemistry

Monomer for Specialty Polymer Synthesis

Dimethyl dodecenedioate serves as a valuable monomer in the synthesis of specialty polymers, contributing to the development of novel copolyesters and copolyamides and showing promise as a bio-based feedstock for sustainable materials.

Copolyester and Copolyamide Development

The bifunctional nature of dimethyl dodecenedioate, with its two ester groups, allows it to readily undergo polycondensation reactions with diols and diamines to form copolyesters and copolyamides, respectively. The incorporation of the long C12 chain with a central double bond into the polymer backbone can impart desirable properties such as flexibility, hydrophobicity, and, after modification of the double bond, sites for cross-linking or further functionalization.

In copolyester synthesis, the reaction of dimethyl dodecenedioate with various diols can lead to materials with tailored thermal and mechanical properties. The length of the diol and the stereochemistry of the dodecenedioate unit (cis or trans) can be varied to fine-tune the resulting polymer's characteristics, including its glass transition temperature and crystallinity.

Similarly, in copolyamide development, the reaction with diamines yields polyamides with unique properties. The presence of the unsaturated C12 segment can disrupt the typical hydrogen bonding found in traditional polyamides, potentially leading to lower melting points and improved processability.

Table 1: Potential Diol and Diamine Co-monomers for Polymerization with Dimethyl Dodecenedioate

| Co-monomer Type | Examples | Potential Polymer Properties |

| Diols | Ethylene glycol, 1,4-Butanediol, 1,6-Hexanediol | Increased flexibility, lower melting points |

| Diamines | 1,6-Hexanediamine, m-Xylylenediamine | Modified hydrogen bonding, enhanced solubility |

Bio-based Polymer Feedstock Research and Sustainable Materials

With growing environmental concerns, there is a significant research focus on developing polymers from renewable resources. Dodecanedioic acid, the precursor to dimethyl dodecenedioate, can be produced through the fermentation of long-chain alkanes or fatty acids, making it a potential bio-based building block. Consequently, dimethyl dodecenedioate is being investigated as a sustainable feedstock for the synthesis of "green" polymers. The ability to derive this monomer from biological sources offers a more environmentally friendly alternative to petroleum-based monomers, contributing to the development of sustainable materials with a reduced carbon footprint.

Precursor for Bio-lubricants and Academic Plasticizer Design

The long aliphatic chain of dimethyl dodecenedioate makes it an attractive starting material for the synthesis of bio-lubricants and for academic research into novel plasticizers.

Structure-Property Relationship Studies in Derivative Design

In the pursuit of high-performance and environmentally benign lubricants, researchers are exploring the derivatization of molecules like dimethyl dodecenedioate. The double bond in the center of the molecule serves as a reactive handle for various chemical transformations. For instance, epoxidation of the double bond followed by ring-opening can introduce polar functional groups, enhancing the lubricity and thermal-oxidative stability of the resulting compound.

Furthermore, the ester groups can be transesterified with more complex alcohols to create branched structures that can improve low-temperature-fluidity and reduce the pour point of the lubricant. Academic studies in this area focus on establishing clear structure-property relationships, systematically modifying the structure of dimethyl dodecenedioate derivatives and evaluating their performance as lubricants.

Table 2: Potential Derivatives of Dimethyl Dodecenedioate for Lubricant and Plasticizer Applications

| Derivative Type | Synthetic Approach | Potential Property Enhancement |

| Epoxidized Esters | Epoxidation of the double bond | Improved thermal and oxidative stability |

| Polyol Esters | Transesterification with polyols (e.g., neopentyl glycol, trimethylolpropane) | Enhanced lubricity, lower pour point |

| Ether-Esters | Addition of alcohols across the double bond | Modified polarity and viscosity |

Building Block in Complex Organic Molecule and Natural Product Total Synthesis (Academic Focus)

Within the academic community, dimethyl dodecenedioate is recognized as a versatile and readily available starting material for the total synthesis of complex organic molecules and natural products. Its linear carbon chain and strategically placed functional groups allow for a variety of synthetic manipulations.

The double bond can be cleaved through ozonolysis to yield shorter, difunctional fragments. Alternatively, it can participate in metathesis reactions to construct larger carbon skeletons. The ester groups can be reduced to alcohols, converted to other functional groups, or used to form lactones. This synthetic flexibility makes dimethyl dodecenedioate a valuable tool for synthetic chemists aiming to construct intricate molecular architectures from simple, commercially available precursors.

Functionalization for Advanced Surface Modification and Coating Technologies

The reactivity of the double bond in dimethyl dodecenedioate also lends itself to applications in surface science. Through various chemical reactions, the molecule can be grafted onto surfaces to impart specific properties. For example, thiol-ene click chemistry can be employed to attach thiol-containing molecules to the double bond, allowing for the introduction of a wide range of functionalities.

This approach can be used to modify the surfaces of materials to enhance their hydrophobicity, biocompatibility, or to introduce reactive sites for further chemical transformations. In the field of advanced coatings, derivatives of dimethyl dodecenedioate could be incorporated into polymer networks to act as internal plasticizers or to provide sites for cross-linking, leading to coatings with improved flexibility and durability.

Catalytic Processes and Dimethyl Dodecenediate

Homogeneous and Heterogeneous Catalysis in Dimethyl Dodecenedioate Synthesis and Transformation

The industrial production of long-chain diesters like dimethyl dodecenedioate often relies on catalytic olefin metathesis. This reaction can be effectively catalyzed by both homogeneous and heterogeneous systems, each presenting distinct advantages and challenges.

Transition Metal Catalysis for Olefin Functionalization

Transition metal catalysts, particularly those based on ruthenium, are highly effective for the olefin functionalization required to produce long-chain unsaturated diesters. A primary example is the self-metathesis of methyl oleate (B1233923), a readily available fatty acid ester, which yields dimethyl 9-octadecenedioate and 9-octadecene. nih.govresearchgate.netresearchgate.net This reaction serves as a direct analogue for the synthesis of related diesters.

Homogeneous Catalysis: Ruthenium-based complexes, such as the Grubbs first and second-generation catalysts, are widely employed in homogeneous catalysis for this transformation. nih.govresearchgate.net These catalysts are soluble in the reaction medium, leading to high activity and selectivity under mild conditions. researchgate.net For instance, the self-metathesis of methyl oleate using a second-generation Grubbs catalyst can proceed under solvent-free conditions, achieving high conversions and turnover numbers (TONs) up to 10,800. mdpi.com The choice of catalyst generation and reaction conditions, such as temperature and catalyst loading, significantly influences the product distribution and the ratio of E/Z isomers. researchgate.net Research has shown that N-aryl, N-alkyl N-heterocyclic carbene (NHC) ruthenium catalysts can exhibit high selectivity (up to 95%) for ethenolysis over self-metathesis products. chigroup.site

Heterogeneous Catalysis: While homogeneous catalysts are highly active, their separation from the product mixture can be challenging and costly. To overcome this, heterogeneous catalysts have been developed by immobilizing ruthenium complexes on solid supports. Materials like SBA-15 (a mesoporous silica) and Metal-Organic Frameworks (MOFs) have been used as supports for Hoveyda-Grubbs type catalysts. researchgate.net Immobilization can be achieved by anchoring the catalyst via a non-dissociating ligand to prevent leaching. researchgate.net However, the "boomerang" effect, where the active catalytic species leaches into the solution and may or may not return to the support, is a critical consideration in these systems. researchgate.net While classical heterogeneous catalysts based on rhenium (e.g., Re₂O₇/Al₂O₃) can be used for the metathesis of functionalized olefins, they often require harsher conditions and may have lower activity compared to ruthenium-based systems. nih.gov

| Catalyst System | Catalysis Type | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Grubbs II Catalyst | Homogeneous | Self-metathesis of methyl oleate | Achieved a 51% yield of dimethyl 9-octadecenedioate and 9-octadecene. | researchgate.net |

| Grubbs II Catalyst | Homogeneous | Solvent-free self-metathesis of monounsaturated fatty acids | High conversions with TONs up to 10,800 at catalyst loadings as low as 0.005 mol%. | mdpi.com |

| N-aryl, N-alkyl NHC Ru Catalysts | Homogeneous | Ethenolysis of methyl oleate | High selectivity (up to 95%) for kinetic ethenolysis products over thermodynamic self-metathesis products. | chigroup.site |

| Hoveyda-Grubbs Catalyst on MOF or SBA-15 | Heterogeneous | Ring-closing metathesis | Immobilization strategy and the "boomerang" effect are critical for catalyst performance and recyclability. | researchgate.net |

Organocatalysis in Derivative Synthesis and Stereoselective Reactions

While transition metal catalysis dominates the synthesis of the main chain of dimethyl dodecenedioate, organocatalysis offers promising avenues for the synthesis of its derivatives and for stereoselective transformations of related unsaturated esters. Organocatalysts are small organic molecules that can mediate a wide range of chemical reactions.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for reactions involving esters. For instance, NHCs can catalyze the formal Lowest Unoccupied Molecular Orbital (LUMO) activation of α,β-unsaturated esters, enabling their reaction with enamides. acs.org This strategy could potentially be applied to the functionalization of the double bond in dimethyl dodecenedioate. Furthermore, NHCs have been used for the facile esterification of α,β-unsaturated aldehydes with alcohols, providing a metal-free route to unsaturated esters. nih.gov

For stereoselective synthesis, organocatalysis provides powerful tools. For example, a general methodology for the asymmetric synthesis of 3-hydroxy fatty acids has been developed using an imidazolidinone organocatalyst as the key chirality-inducing component. researchgate.net Although not directly applied to dimethyl dodecenedioate, such methodologies demonstrate the potential of organocatalysis to create chiral derivatives from long-chain unsaturated esters, which could be valuable for specialized applications.

Biocatalytic Transformations of Dimethyl Dodecenedioate

Biocatalysis presents a green and highly selective alternative for the production of dicarboxylic acids, including the precursors to dimethyl dodecenedioate. This approach utilizes enzymes or whole microorganisms to carry out specific chemical transformations, often under mild conditions.

Enzyme-Mediated Reactions and Stereoselectivity

The primary biocatalytic route to long-chain α,ω-dicarboxylic acids from fatty acids is through ω-oxidation. This pathway typically involves a series of enzymatic reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), alcohol oxidases, and aldehyde dehydrogenases. nih.gov

Microorganisms like yeasts of the genus Candida (e.g., Candida tropicalis) are known to produce long-chain dicarboxylic acids from fatty acids or alkanes. nih.gov The process involves the ω-oxidation of the terminal methyl group of a fatty acid to a carboxylic acid. nih.gov Engineered strains of Escherichia coli have also been developed to produce dicarboxylic acids (including C12 and C14) from fatty acids with high regioselectivity. These engineered systems often involve the heterologous expression of a CYP450-monooxygenase-mediated ω-oxidation pathway.

A multistep enzyme cascade has been successfully implemented for the synthesis of long-chain α,ω-dicarboxylic acids from renewable fatty acids and plant oils. This can involve the hydration of a double bond by a hydratase, oxidation of the resulting hydroxyl group by an alcohol dehydrogenase, and subsequent cleavage by a Baeyer-Villiger monooxygenase and esterase. While some enzymes, like long-chain-alcohol oxidase, can be stereoselective for certain enantiomers, the primary advantage of the ω-oxidation pathway is its high regioselectivity for the terminal carbon, leading to the formation of α,ω-dicarboxylic acids.

| Biocatalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Engineered Escherichia coli | Fatty Acids (C12, C14) | C12 and C14 α,ω-dicarboxylic acids | Heterologous expression of a CYP450-mediated ω-oxidation pathway. Production increased with addition of a heme precursor. | |

| Candida Yeasts | Fatty Acids / Alkanes | Long-chain α,ω-dicarboxylic acids | Utilizes the native ω-oxidation pathway. | nih.gov |

| Multi-enzyme Cascade | Oleic Acid, Ricinoleic Acid | Sebacic acid, ω-hydroxynonanoic acid | Successful implementation of a multistep enzymatic synthesis from renewable plant oils. |

Catalyst Design, Immobilization, and Performance Optimization for Dimethyl Dodecenedioate Reactions

Optimizing the performance of catalysts is crucial for the economic viability and sustainability of producing dimethyl dodecenedioate and related compounds. This involves the rational design of new catalysts, their immobilization for easier recycling, and the fine-tuning of reaction conditions.

For Transition Metal Catalysts:

Catalyst Design: Significant effort has gone into modifying ruthenium-based metathesis catalysts to enhance their stability, activity, and selectivity. The development of catalysts with hemilabile ligands, for example, has been shown to improve catalyst lifetime at high temperatures. researchgate.net The steric and electronic properties of the ligands, such as the N-heterocyclic carbenes, are tuned to control the catalyst's initiation rate and selectivity between metathesis pathways like ethenolysis and self-metathesis. chigroup.site

Immobilization: As mentioned, immobilizing homogeneous catalysts on solid supports like MOFs and SBA-15 is a key strategy for improving their recyclability. researchgate.net The choice of linker and support material is critical to prevent catalyst leaching and deactivation.

Performance Optimization: The performance of metathesis reactions can be optimized by adjusting parameters such as catalyst loading, temperature, and substrate concentration. acs.org For instance, in the self-metathesis of methyl oleate, manipulating the catalyst concentration can favor the formation of the desired diester product over other side products. nih.gov In some cases, solvent-free conditions have proven to be highly effective. mdpi.com Recent developments have led to catalysts with remarkable turnover numbers, reaching up to 2.6 million for the ethenolysis of methyl oleate at very low catalyst loadings (100 ppb).

For Biocatalysts:

Catalyst Design: In the context of biocatalysis, "catalyst design" primarily involves the genetic engineering of microorganisms. To enhance the production of dicarboxylic acids, the genes responsible for the degradative β-oxidation pathway can be knocked out, preventing the breakdown of the desired product. nih.gov Concurrently, the expression of the key enzymes in the ω-oxidation pathway can be upregulated.

Immobilization: While less common for whole-cell fermentations, the immobilization of specific enzymes can be advantageous for in vitro biocatalytic processes. This can improve enzyme stability and allow for their reuse in continuous flow reactors.

Performance Optimization: The performance of biocatalytic processes is optimized by controlling fermentation conditions such as pH, temperature, oxygen supply, and nutrient feeding. The addition of precursors or scavengers for inhibitory byproducts, such as adding thiourea (B124793) to scavenge hydroxyl radicals in E. coli fermentations, can significantly increase product yields.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. bohrium.com For dimethyl dodecenedioate, with its long aliphatic chain and ester functionalities, NMR provides critical information on the connectivity and environment of each carbon and hydrogen atom.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, complex molecules often exhibit signal overlap that complicates direct interpretation. bohrium.com Multi-dimensional NMR experiments resolve these ambiguities by spreading the signals across two dimensions, revealing correlations between nuclei. nist.govyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comuvic.ca For dimethyl dodecenedioate, a COSY spectrum would show cross-peaks connecting the signals of protons along the C12 aliphatic chain, allowing for a sequential "walk" along the backbone to confirm its structure. The protons of the vinyl group (C=C-H) would show distinct correlations with their neighboring methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comuvic.ca An HSQC spectrum of dimethyl dodecenedioate would definitively assign each proton signal to its corresponding carbon signal. This is crucial for distinguishing the numerous methylene groups in the long chain that have very similar chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comuvic.ca HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon of the ester) and for connecting different parts of the molecule. For dimethyl dodecenedioate, HMBC would show correlations between the methoxy (B1213986) protons (-OCH₃) and the carbonyl carbon (C=O), as well as between the protons on the carbons adjacent to the double bond and the sp²-hybridized carbons of the double bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close to each other in space, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining stereochemistry. For dimethyl dodecenedioate, which can exist as cis (Z) or trans (E) isomers, NOESY can help distinguish between them by observing through-space interactions between protons on or near the double bond.

Predicted ¹H and ¹³C NMR Data for Dimethyl Dodecenedioate (based on analogue data and known effects of unsaturation):

The presence of a C=C double bond significantly influences the chemical shifts of nearby nuclei. The vinylic protons would appear in the downfield region (typically δ 5.0-6.5 ppm), and the sp² carbons of the double bond would resonate around δ 120-140 ppm. The carbons alpha to the double bond would also experience a shift compared to their saturated counterparts.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.67 | ~51.4 |

| -C =O | - | ~174.2 |

| -C H₂-C=O | ~2.30 | ~34.1 |

| -C H=C H- | ~5.4 (multiplet) | ~130.0 |

| -CH₂-C H₂-CH=CH- | ~2.0 (multiplet) | ~32.5 |

| Internal -C H₂- chain | ~1.2-1.6 | ~25-29 |

This table presents predicted values. Actual experimental values may vary depending on the solvent, concentration, and the exact position of the double bond.

Solid-State NMR for Polymeric and Crystalline Systems

When dimethyl dodecenedioate is used as a monomer to create polyesters, the resulting material is often a semi-crystalline solid. Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of such polymeric systems. acs.orgresearchgate.net Unlike solution NMR, ssNMR can distinguish between crystalline and amorphous regions of a polymer. mdpi.com

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of the solid polymer. mdpi.com These spectra can provide information on:

Polymorphism: Different crystalline forms of the polyester (B1180765) will give rise to distinct chemical shifts.

Chain Conformation and Packing: The chemical shifts in the solid state are sensitive to the local conformation of the polymer chains (e.g., gauche vs. trans) and how they are packed in the crystal lattice. acs.orgresearchgate.net

Molecular Mobility: By measuring relaxation times (such as T₁ and T₁ρ), ssNMR can probe the dynamics of different parts of the polymer chain in both the rigid crystalline domains and the more mobile amorphous regions. acs.org

For a polyester derived from dimethyl dodecenedioate, ssNMR could be used to study how the presence of the double bond in the monomer unit affects the crystallinity, packing, and dynamics of the final polymer. nih.gov

Mass Spectrometry (MS) for Mechanistic Studies and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound, as each formula has a unique exact mass. For dimethyl dodecenedioate (C₁₄H₂₄O₄, assuming one double bond), HRMS would be able to confirm its elemental composition by matching the experimentally measured exact mass of the molecular ion to the calculated theoretical mass.

Theoretical Exact Mass for Dimethyl Dodecenedioate (C₁₄H₂₄O₄):

Monoisotopic Mass: 256.16746 u

This precise mass measurement is invaluable for confirming the identity of a newly synthesized compound or an unknown in a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas chromatography-mass spectrometry is a hybrid technique that separates the components of a mixture using GC, which are then detected and identified by MS. researchgate.netnih.gov This is an ideal tool for monitoring the progress of a reaction, such as the synthesis of dimethyl dodecenedioate, or for analyzing the composition of a complex sample containing this diester. researchgate.net

In a typical GC-MS analysis of a reaction mixture, a small sample is injected into the GC, where the different components (e.g., starting materials, products, byproducts, solvent) are separated based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and a mass spectrum is generated.

The fragmentation pattern observed in the EI mass spectrum serves as a "fingerprint" for the molecule. For dimethyl dodecenedioate, the fragmentation would be influenced by the ester groups and the position of the double bond. Common fragmentation pathways for long-chain diesters include: chemguide.co.uklibretexts.org

Loss of a methoxy radical (-•OCH₃): Leading to a peak at m/z [M-31]⁺.

Loss of a methoxycarbonyl radical (-•COOCH₃): Resulting in a peak at m/z [M-59]⁺.

McLafferty rearrangement: A characteristic fragmentation of esters that can lead to significant fragment ions.

Cleavage along the aliphatic chain: Producing a series of ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The presence of the double bond would introduce additional fragmentation pathways, such as allylic cleavage, which can help to pinpoint its location within the chain.

Key GC-MS Data for the Saturated Analogue, Dimethyl Dodecanedioate (C₁₄H₂₆O₄): nist.govnih.gov

| Fragment m/z | Proposed Fragment Identity | Significance |

| 258 | [M]⁺ | Molecular Ion |

| 227 | [M - OCH₃]⁺ | Loss of methoxy group |

| 199 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl group |

| 98 | [C₆H₁₀O₂]⁺ | Product of McLafferty-type rearrangement |

| 74 | [CH₃OC(OH)=CH₂]⁺ | Product of McLafferty rearrangement |

| 55 | [C₄H₇]⁺ | Aliphatic chain fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and In-Situ Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can be adapted for real-time, in-situ monitoring of chemical reactions. osti.govmdpi.comresearchgate.net

For dimethyl dodecenedioate, the key functional groups that would give rise to characteristic vibrational bands are the C=O of the ester, the C-O bonds, and the C=C double bond.

Characteristic Vibrational Frequencies for Dimethyl Dodecenedioate:

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1740-1720 (Strong) | 1740-1720 (Weak/Medium) |

| C=C (Alkene) | Stretch | 1680-1620 (Variable, weak if symmetric) | 1680-1620 (Strong if symmetric) |

| C-O | Stretch | 1300-1000 (Strong) | Weak |

| =C-H | Stretch | 3100-3000 (Medium) | 3100-3000 (Medium) |

| =C-H | Bend (out-of-plane) | 1000-650 (Strong, diagnostic for substitution) | Weak |

| C-H (sp³) | Stretch | 2960-2850 (Strong) | 2960-2850 (Strong) |

The complementarity of IR and Raman is particularly evident for the C=C bond. If the double bond is symmetrically substituted (trans isomer), its C=C stretching vibration will be very weak in the IR spectrum but will produce a strong signal in the Raman spectrum.

This characteristic makes vibrational spectroscopy, especially when used in-situ with fiber-optic probes, a powerful tool for monitoring reactions involving dimethyl dodecenedioate. For example, during the esterification of dodecenedioic acid with methanol (B129727), one could monitor the decrease in the broad O-H stretch of the carboxylic acid and the simultaneous increase in the sharp C=O stretch of the ester product in real-time using an attenuated total reflectance (ATR) IR probe. researchgate.netresearchgate.netnii.ac.jp Similarly, a reaction involving the C=C double bond could be monitored by observing the disappearance of the C=C stretching band in the Raman spectrum. mdpi.comnih.gov This real-time analysis provides valuable kinetic data and process understanding without the need for sampling and offline analysis. researchgate.net

X-ray Crystallography and Diffraction Studies of Crystalline Derivatives and Complexes

X-ray powder diffraction has been successfully employed to characterize a series of normal long-chain esters. nih.gov These studies reveal that the diffraction patterns can be used to identify and distinguish between individual esters. Several of these esters exhibit long spacings that are a linear function of the number of carbon atoms in the molecule, which is consistent with the behavior of ethyl esters of long-chain acids. nih.gov This suggests a layered packing structure in the solid state. However, not all compounds follow this linear trend, indicating the existence of different polymorphic forms. nih.gov

Furthermore, the crystalline packing and phase structure of long-chain aliphatic polyesters, for which dimethyl dodecenedioate can be a monomer, have been investigated in detail using techniques like wide-angle X-ray diffraction (WAXD) and small-angle X-ray scattering (SAXS). For instance, the analysis of a polyester derived from a C22 diol and a C4 diacid revealed a volume crystallinity of approximately 73%. acs.org SAXS data indicated a chain tilt of 37° with respect to the diester layers and the crystallite surface. acs.org Such studies provide critical information on the lamellar structure, chain conformation within the crystals, and the nature of the amorphous regions, all of which are vital for understanding the macroscopic properties of the resulting polymer.

While a specific crystal structure of a dimethyl dodecenedioate derivative or complex is not available, the table below presents hypothetical crystallographic data for a related long-chain diester, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for a Crystalline Derivative of a Long-Chain Diester

| Parameter | Value |

| Empirical Formula | C₁₄H₂₆O₄ |

| Formula Weight | 258.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.890(2) |

| b (Å) | 8.450(3) |

| c (Å) | 15.230(5) |

| α (°) | 90 |

| β (°) | 98.50(3) |

| γ (°) | 90 |

| Volume (ų) | 749.5(4) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.145 |

| Absorption Coeff. (mm⁻¹) | 0.085 |

| F(000) | 284 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 3450 |

| Independent reflections | 1780 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.152 |

This table is illustrative and does not represent actual data for dimethyl dodecenedioate.

Advanced Chromatographic Techniques (e.g., GPC, HPLC) for Polymer Characterization and Purity Assessment

Chromatographic techniques are indispensable for the analysis of dimethyl dodecenedioate, both in its monomeric form and as a constituent of polymers. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the monomer, while Gel Permeation Chromatography (GPC) is essential for characterizing the molecular weight and molecular weight distribution of resulting polyesters.

Gel Permeation Chromatography (GPC) for Polymer Characterization

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. ufl.edu This technique is paramount for understanding the properties of polyesters derived from dimethyl dodecenedioate, as the molecular weight distribution significantly influences the material's mechanical strength, viscosity, and other physical characteristics. youtube.com

In a typical GPC analysis of a polyester, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or, for high-temperature analyses of semi-crystalline polyolefins, 1,2,4-trichlorobenzene. ufl.edupolymerchar.com The solution is then passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus elute first, while smaller chains penetrate the pores to varying extents and elute later. ufl.edu Detectors such as refractive index (RI) detectors are commonly used to monitor the eluting polymer. nih.gov

The data obtained from GPC allows for the determination of several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. youtube.com A PDI value close to 1 indicates a narrow molecular weight distribution, whereas larger values signify a broader distribution.

Table 2: Representative GPC Data for a Polyester Synthesized from a Long-Chain Dicarboxylic Acid

| Parameter | Value |

| M_n ( g/mol ) | 25,000 |

| M_w ( g/mol ) | 55,000 |

| PDI (M_w/M_n) | 2.2 |

| Eluent | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Calibration | Polystyrene Standards |

This table presents typical data for a polyester and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and sensitive technique for determining the purity of dimethyl dodecenedioate and for quantifying it in various matrices. A reversed-phase HPLC method is commonly employed for the analysis of non-polar to moderately polar compounds like diesters.

For instance, a method for the analysis of a similar compound, dimethyl adipate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. A UV detector is typically used for detection, although more sensitive fluorescence detection can be employed if the molecule is derivatized with a fluorescent tag. nih.gov

The purity of dimethyl dodecenedioate can be determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. The method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.

Table 3: Typical HPLC Conditions for the Purity Analysis of a Dimethyl Ester

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | 30 °C |

| Detection | UV at 210 nm |

| Retention Time | ~ 8.5 min |

This table provides a representative HPLC method and is not specific to dimethyl dodecenedioate.

Theoretical and Computational Chemistry Approaches to Dimethyl Dodecenediate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can elucidate electron distribution, molecular orbital energies, and other properties that govern a molecule's reactivity. Density Functional Theory (DFT) is a widely used method for such investigations, balancing computational cost with accuracy.

Frontier Molecular Orbital (FMO) Analysis and Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For dimethyl dodecenedioate, an unsaturated diester, FMO analysis can identify the reactive centers. The double bond within the dodecenedioate backbone and the carbonyl groups of the ester functionalities are expected to be the primary sites of reactivity. The HOMO is likely to be localized around the C=C double bond, making it susceptible to attack by electrophiles. Conversely, the LUMO is expected to have significant contributions from the carbonyl carbons, marking them as the probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Dimethyl Dodecenedioate

| Molecular Orbital | Energy (eV) | Likely Reaction Type |

| HOMO | -6.5 | Electrophilic Addition |

| LUMO | -1.2 | Nucleophilic Acyl Substitution |

| HOMO-LUMO Gap | 5.3 | - |

Note: These values are illustrative and would be determined through specific quantum chemical calculations, such as DFT.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Reaction Energy Profiles and Transition State Theory Calculations

Computational chemistry can be used to model the entire course of a chemical reaction, such as the synthesis of dimethyl dodecenedioate via Fischer esterification of dodecenedioic acid with methanol (B129727). By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed.

This profile provides crucial information about the reaction mechanism, including the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Transition State Theory can then be used to calculate the reaction rate constant based on the properties of the transition state. These calculations can help in optimizing reaction conditions, such as temperature and pressure, to improve the yield and efficiency of the synthesis.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding electronic structure and reactivity, they are computationally expensive for large systems or long timescales. Molecular dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the movement of atoms and molecules over time.

For a flexible molecule like dimethyl dodecenedioate, with its long carbon chain, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt numerous shapes (conformers) due to rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the physical properties of the compound, such as its viscosity and solubility.

Furthermore, MD simulations can model the interactions between dimethyl dodecenedioate molecules and with solvent molecules. This provides insights into its behavior in solution and in the condensed phase, including how the molecules pack together and how they interact with other substances.

Force Field Development and Parameterization for Complex Systems Involving Dimethyl Dodecenedioate

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. A force field is a set of equations and parameters that describe the potential energy of a system of atoms. While general-purpose force fields like AMBER and CHARMM exist, they may not have accurate parameters for a specific molecule like dimethyl dodecenedioate.

Therefore, a specific force field may need to be developed or existing ones re-parameterized. This process involves using high-level quantum chemical calculations to determine properties such as equilibrium bond lengths, bond angles, and dihedral angles for the molecule. These quantum mechanical data are then used to fit the parameters of the classical force field. A well-parameterized force field is essential for obtaining meaningful results from MD simulations of complex systems containing dimethyl dodecenedioate.

Table 2: Illustrative Parameters for a Dimethyl Dodecenedioate Force Field

| Parameter Type | Atom(s) Involved | Value | Source |

| Bond Stretch | C=O | 1.23 Å | QM Calculation |

| Angle Bend | O-C=O | 123° | QM Calculation |

| Dihedral | C-O-C-C | V1, V2, V3... | QM Torsional Scan |

| Partial Charge | Carbonyl C | +0.6 e | ESP Fit |

| Partial Charge | Carbonyl O | -0.5 e | ESP Fit |

Note: This table provides a conceptual overview. A complete force field would contain many more parameters.

In Silico Screening for Novel Catalysts or Optimized Reaction Pathways

Computational methods can accelerate the discovery of new catalysts and the optimization of reaction pathways

Environmental Chemistry and Biodegradation Research of Dimethyl Dodecenediate

Environmental Fate and Transport Mechanisms

The environmental behavior of Dimethyl dodecenedioate, a long-chain unsaturated dicarboxylic acid ester, is governed by several key physical and chemical processes. These include its interaction with water, its potential to enter the atmosphere, and its subsequent chemical transformations in these environmental compartments. Due to the limited direct research on Dimethyl dodecenedioate, this section draws upon data from analogous long-chain aliphatic and dicarboxylic acid esters to predict its environmental fate and transport.

Hydrolysis and Photodegradation Kinetics in Aquatic Environments

Once released into an aquatic environment, Dimethyl dodecenedioate is subject to two primary degradation pathways: hydrolysis and photodegradation.